molecular formula C20H26ClNO B1374562 4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride CAS No. 1219949-12-8

4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1374562
CAS No.: 1219949-12-8
M. Wt: 331.9 g/mol
InChI Key: XTMROLLYAZQTEK-UHFFFAOYSA-N
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Description

4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is a chemical compound with a complex structure that includes a biphenyl group, a piperidine ring, and a hydrochloride salt

Biochemical Analysis

Biochemical Properties

4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes or receptors. This binding can lead to changes in the conformation of the biomolecule, resulting in either inhibition or activation of its function . For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity . Long-term studies have shown that the compound can have sustained effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride in animal models are dose-dependent. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels.

Metabolic Pathways

4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s metabolism can also lead to the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For example, the compound may be transported into cells via specific membrane transporters, allowing it to reach its target sites within the cell.

Subcellular Localization

The subcellular localization of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with a similar biphenyl structure.

    Piperidine: A basic structure that forms part of the compound.

    4-Biphenylmethanol: A related compound with a similar biphenyl group and a hydroxyl functional group.

Uniqueness

4-[2-([1,1’-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is unique due to its combination of a biphenyl group, a piperidine ring, and a hydrochloride salt

Properties

IUPAC Name

4-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-2-4-19(5-3-1)20-8-6-18(7-9-20)16-22-15-12-17-10-13-21-14-11-17;/h1-9,17,21H,10-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMROLLYAZQTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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